5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione
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Overview
Description
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of ethylamine with 2-phenoxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazinane ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazinane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its phenoxyethyl group can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-one: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-oxadiazinane-2-thione: Contains an oxygen atom in the ring instead of a nitrogen atom.
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazine: Lacks the thiocarbonyl group and has a different ring structure.
Uniqueness
5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific combination of sulfur, nitrogen, and phenoxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-2-14-10-15(13(17)18-11-14)8-9-16-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUONSQZRHZOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN(C(=S)SC1)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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